![molecular formula C17H24N2O2 B4577817 N~2~-[2-(1-cyclohexen-1-yl)ethyl]-N~1~-(4-methoxyphenyl)glycinamide](/img/structure/B4577817.png)
N~2~-[2-(1-cyclohexen-1-yl)ethyl]-N~1~-(4-methoxyphenyl)glycinamide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to N2-[2-(1-cyclohexen-1-yl)ethyl]-N1-(4-methoxyphenyl)glycinamide often involves multi-component reactions, showcasing the complexity and the synthetic versatility of these compounds. For instance, Kavitha et al. (2006) described the synthesis of a related compound through a one-pot three-component system, highlighting the efficiency of microwave (MW) irradiation without solvent, which provides a high yield and an environmentally friendly approach (Kavitha et al., 2006). Similarly, another study by Xie, Meyers, and Robinson (2004) explored the synthesis of a compound involving enantiomer resolution processes, showcasing the complex interplay of synthesis techniques in obtaining desired chiral compounds (Xie, Meyers, & Robinson, 2004).
Molecular Structure Analysis
The molecular structure of these compounds is often characterized by X-ray crystallography, revealing intricate details about their crystalline forms and molecular conformations. For example, the study by Kavitha et al. found that the compound crystallizes in the triclinic crystal system, with the cyclohexane ring adopting a chair conformation and exhibiting intermolecular hydrogen bonds (Kavitha et al., 2006). This detailed structural information is crucial for understanding the compound's chemical behavior and reactivity.
Scientific Research Applications
Structural Characterization and Synthesis
- Crystallographic Analysis : The crystallographic analysis of related compounds has provided insights into their molecular structures, showcasing intramolecular hydrogen bonding and conformational features that could influence their biological and chemical properties (Tessler & Goldberg, 2004).
- Synthesis Techniques : Innovative synthesis techniques have been developed for related compounds, including the use of carbon-14 and tritium labeling, which are essential for tracking the distribution and metabolism of compounds in biological systems (Hsi, 1973).
Pharmaceutical Applications
- Dendrimer Scaffolds : Poly ethoxy ethyl glycinamide (PEE-G) dendrimers have been specifically designed for pharmaceutical applications, demonstrating high stability, aqueous solubility, low cytotoxicity, and low in vivo toxicity, making them suitable scaffolds for drug development (Toms et al., 2016).
- Detachable Poly(Ethylene Glycol) Conjugates : Research has focused on developing reversible attachment strategies for methoxypoly(ethylene glycol) to amino-containing substrates, aimed at enhancing drug delivery by improving the bioavailability and reducing the immunogenicity of therapeutic agents (Zalipsky et al., 1999).
Material Science Applications
- Photoluminescence Properties : Studies on nanoparticles, such as Y2O3:Eu3+, prepared in reverse micellar systems have explored their photoluminescence properties. This research contributes to the development of materials with potential applications in displays and lighting (Hirai et al., 2004).
properties
IUPAC Name |
2-[2-(cyclohexen-1-yl)ethylamino]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-21-16-9-7-15(8-10-16)19-17(20)13-18-12-11-14-5-3-2-4-6-14/h5,7-10,18H,2-4,6,11-13H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBBPTBJJPKVLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CNCCC2=CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-methylphenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide](/img/structure/B4577741.png)
![N-(sec-butyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]urea](/img/structure/B4577742.png)

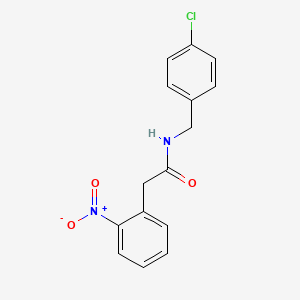
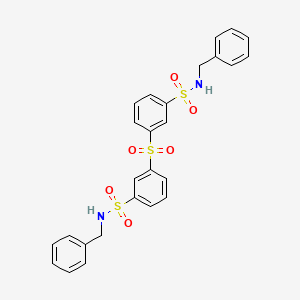
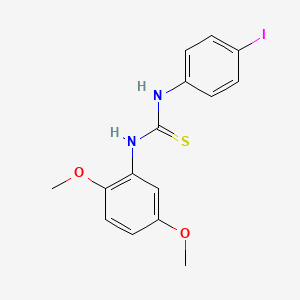
![N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4577788.png)
![4-{[2-(2-furyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B4577805.png)
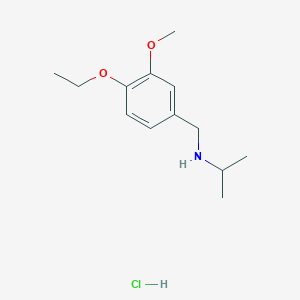
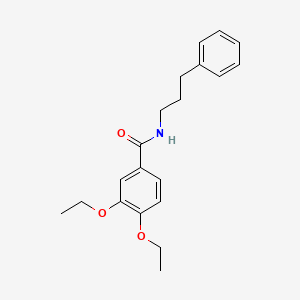
![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-3-propoxybenzamide](/img/structure/B4577830.png)
![1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B4577833.png)
![2-(5-{[1-(4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4577834.png)
![N-(2,3-dichlorophenyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4577841.png)